Product packaging for H-DL-Orn(Z)-OH(Cat. No.:CAS No. 70671-51-1)

H-DL-Orn(Z)-OH

Cat. No.: B555565
CAS No.: 70671-51-1
M. Wt: 266.29 g/mol
InChI Key: ZYGRWJVRLNJIMR-UHFFFAOYSA-N
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Description

Overview of Amino Acid Derivatives in Chemical Biology

Amino acid derivatives are fundamental to chemical biology, serving as versatile tools for understanding and manipulating biological systems. These modified amino acids offer expanded functionalities beyond the 20 standard proteinogenic amino acids, enabling the creation of novel peptides, proteins, and therapeutic agents.

Unnatural amino acids (UAAs) have revolutionized protein engineering and drug discovery by allowing researchers to introduce unique chemical properties and reactivities into proteins. unl.edunih.govnih.govrsc.org This expansion of the genetic code, through methods like amber stop codon suppression, allows for the site-specific incorporation of UAAs, leading to proteins with enhanced stability, novel functions, and improved therapeutic potential. UAAs are instrumental in designing peptidomimetic therapeutics, studying protein-protein interactions, and creating probes for conformational changes. unl.edunih.govrsc.orgfrontiersin.org

Protected amino acids are essential building blocks in solid-phase peptide synthesis (SPPS) and other complex organic syntheses. sigmaaldrich.commerckmillipore.compeptide.comiris-biotech.de Protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, are crucial for preventing unwanted side reactions and ensuring selective coupling of amino acids. The Z group, in particular, is a standard temporary protecting group for amino groups in solution synthesis and is stable to basic and acidic conditions, being removable by hydrogenolysis. peptide.combachem.comtotal-synthesis.com This orthogonal protection strategy allows for the controlled assembly of peptide chains and the introduction of side-chain modifications. sigmaaldrich.comiris-biotech.de

Defining H-DL-Orn(Z)-OH: Structure and Nomenclature

This compound is an abbreviation referring to a specific derivative of DL-ornithine. The "DL-" prefix indicates a racemic mixture of both D- and L-stereoisomers of ornithine. The "(Z)" denotes the benzyloxycarbonyl (Cbz) protecting group, typically attached to the alpha-amino group (Nα), and "-OH" signifies that the carboxylic acid group is free. The "H-" prefix likely refers to the free amino group on the delta-position (Nδ).

The chemical identity of this compound is Nα-benzyloxycarbonyl-DL-ornithine. In this structure, the alpha-amino group of DL-ornithine is protected by the benzyloxycarbonyl (Cbz) moiety, while the delta-amino group remains free. The carboxylic acid group is also unprotected. The Cbz group is commonly used in peptide synthesis due to its stability under various reaction conditions and its selective removal via catalytic hydrogenation. peptide.combachem.comtotal-synthesis.com

The "DL-" designation signifies that the compound is a racemic mixture, containing equal proportions of the D- and L-enantiomers of Nα-benzyloxycarbonyl-ornithine. vulcanchem.com In research, using racemic mixtures can be advantageous when stereospecificity is not critical for initial studies or when the synthesis of enantiomerically pure compounds is more complex or costly. However, for many biological applications, particularly those involving protein synthesis or specific receptor interactions, the enantiomerically pure L-form is often preferred. google.comwikipedia.org The resolution of racemic amino acids into their individual enantiomers is a well-established process in chemical synthesis. google.comresearchgate.net

Historical Context of Ornithine Derivatives in Chemical Synthesis

Ornithine, a non-proteinogenic amino acid, has been known and studied for its role in biological pathways, particularly the urea (B33335) cycle, since its isolation in the late 19th century. vulcanchem.comwikipedia.orgdrugfuture.comdrugbank.comwebmd.com Early chemical and biochemical investigations laid the groundwork for understanding its properties and metabolic functions. drugfuture.com The development of protecting groups, such as the benzyloxycarbonyl (Z) group by Leonidas Zervas in the 1930s, was pivotal in advancing peptide chemistry, enabling the controlled synthesis of peptides that were previously inaccessible. total-synthesis.com Ornithine derivatives, with various protecting groups applied to their amino and carboxyl functionalities, have since become integral building blocks in the synthesis of peptides, peptidomimetics, and other complex organic molecules. sigmaaldrich.commerckmillipore.compeptide.comiris-biotech.de The historical progression from solution-phase synthesis to solid-phase peptide synthesis has further solidified the importance of well-defined, protected amino acid derivatives like Nα-benzyloxycarbonyl-DL-ornithine in modern chemical research. peptide.combachem.com

Chemical Compound Data Table

PropertyValueSource
Chemical NameNα-benzyloxycarbonyl-DL-ornithine Current time information in San Francisco, CA, US.nih.gov
Common AbbreviationThis compound, Cbz-DL-Orn-OH-
Molecular FormulaC₁₃H₁₈N₂O₄ nih.gov
Molecular Weight266.30 g/mol nih.gov
CAS Registry Number2640-58-6 (for L-isomer, DL-isomer may vary or be less common) fishersci.no
StereochemistryDL (Racemic mixture of D- and L-enantiomers) vulcanchem.com
Protecting GroupBenzyloxycarbonyl (Z or Cbz) on the alpha-amino group (Nα) bachem.comtotal-synthesis.comCurrent time information in San Francisco, CA, US.
Free GroupsDelta-amino group (Nδ) and Carboxylic acid group (-OH)-
SolubilitySlightly soluble in water; Soluble in 0.1N NaOH fishersci.no
Application AreaPeptide synthesis, chemical biology, pharmaceutical intermediates sigmaaldrich.commerckmillipore.compeptide.comfishersci.no

Compound Name List

this compound

Nα-benzyloxycarbonyl-DL-ornithine

DL-ornithine

Benzyloxycarbonyl (Z/Cbz)

Unnatural Amino Acids (UAAs)

Protected Amino Acids

Nα-Cbz-DL-ornithine

D-ornithine

L-ornithine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B555565 H-DL-Orn(Z)-OH CAS No. 70671-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWJVRLNJIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for H Dl Orn Z Oh and Its Analogs

Synthetic Routes to H-DL-Orn(Z)-OH

The synthesis of this compound involves the selective protection of the δ-amino group of DL-ornithine.

Preparation from DL-Ornithine Precursors

The primary challenge in synthesizing this compound is to selectively acylate the δ-amino group while leaving the α-amino group free. A widely used and effective method to achieve this selectivity is through the temporary protection of the α-amino and carboxyl groups using a copper(II) complex. nih.gov

The synthesis proceeds via the following general steps:

Formation of the Copper Complex: DL-Ornithine is treated with a copper(II) salt, such as copper(II) sulfate, in an aqueous solution. The ornithine molecule acts as a bidentate ligand, forming a stable chelate complex with the copper ion involving the α-amino and α-carboxyl groups. This complex effectively masks these two functional groups.

Selective δ-Amino Group Protection: With the α-position blocked, the free δ-amino group can be selectively acylated. The copper-ornithine complex is reacted with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions (e.g., using sodium carbonate or a similar base). The Z group attaches exclusively to the δ-nitrogen.

Decomposition of the Copper Complex: After the protection reaction is complete, the copper ion is removed to liberate the final product. This is typically achieved by treating the reaction mixture with a reagent that either precipitates the copper, such as hydrogen sulfide (B99878) (H₂S) or a soluble sulfide salt, or strongly chelates it, like EDTA.

Isolation: Following the removal of the copper, this compound is isolated from the aqueous solution, often through crystallization by adjusting the pH.

This method is highly effective for preparing N-δ-acyl derivatives of ornithine. nih.gov

Industrial and Laboratory Scale Synthesis Approaches

The synthesis of this compound can be performed at both laboratory and industrial scales, with different considerations for each.

Laboratory Scale: At the laboratory scale, the primary focus is on versatility and obtaining the desired product with high purity, often without extensive optimization of yield or cost. The copper complex method described above is well-suited for lab synthesis. Purification is typically achieved through recrystallization or column chromatography to ensure high purity for research applications. smolecule.com Continuous flow systems are also being explored for laboratory-scale synthesis of amino acid derivatives, offering potential advantages in efficiency and safety. mdpi.com

Industrial Scale: For industrial production, the focus shifts to cost-effectiveness, scalability, safety, and process efficiency. While this compound is a single amino acid derivative and not a long peptide, principles from industrial peptide and amino acid production apply.

Synthesis Method: Solution-phase batch synthesis is generally preferred for the large-scale production of individual protected amino acids and short peptides, as it can be more cost-effective than solid-phase methods. wiley-vch.dewikipedia.org

Purification: While chromatography (like RP-HPLC) is the standard for purifying peptides, it can be a bottleneck at large scales. bachem.combachem.com For a single, well-defined compound like this compound, industrial purification would heavily favor crystallization. This method is generally cheaper, easier to scale up, and avoids the large solvent volumes associated with chromatography. Other techniques like ion-exchange resin purification or activated carbon treatment may also be employed to remove specific impurities. desotec.comgoogle.com

Process Optimization: Industrial processes are optimized to minimize reaction times, reduce the number of steps, and use less expensive reagents. wiley-vch.de There is also a significant push towards "green chemistry," which involves using less hazardous solvents and improving atom economy to reduce waste. acs.org

Stereochemical Considerations in Synthesis

The stereochemical integrity of the α-carbon is paramount during the synthesis of amino acid derivatives. The activation of the carboxyl group, a necessary step for forming peptide bonds, unfortunately, increases the acidity of the α-hydrogen, making it susceptible to abstraction and subsequent racemization. researchgate.net This process can occur through two primary mechanisms: direct enolization or, more commonly, the formation of a planar oxazolone (B7731731) (azlactone) intermediate, which leads to a loss of the original stereochemistry. researchgate.nethighfine.com

Control of Racemization during Synthesis

The benzyloxycarbonyl (Z) group is known to be resistant to racemization during activation, making it a valuable protecting group in peptide synthesis. creative-peptides.com However, the prevention of racemization is not absolute and is highly dependent on several factors, including the choice of coupling reagents, solvents, bases, and additives. highfine.comnih.gov

Key Factors Influencing Racemization:

Coupling Reagents: The type of condensing agent used to activate the carboxylic acid is critical. While many reagents can induce racemization, the risk can be mitigated. highfine.com For instance, carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are widely used but require the addition of racemization suppressants. bachem.com

Additives: The use of additives is a standard and effective strategy to minimize racemization. highfine.com Compounds such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to the reaction. highfine.combachem.compeptide.com These additives react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed by the coupling agent alone. highfine.com In particularly challenging cases, certain additives like 1,3-dimethylvilic acid (Oxyma-B) have shown superior results in inhibiting racemization, even more so than HOAt. highfine.com

Bases: The basicity and steric hindrance of the organic base used in the coupling reaction significantly influence the degree of racemization. highfine.com Strongly basic, sterically unhindered amines can readily abstract the α-proton, leading to racemization. highfine.combachem.com Weaker bases with significant steric bulk, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are preferred as they are less likely to cause epimerization. highfine.combachem.com Stepwise addition of the base has also been shown to reduce the D-enantiomer content to less than 1% in some syntheses. researchgate.net

Solvents: The polarity of the solvent can affect the rate of racemization. Polar solvents, for example, can sometimes lead to more extensive racemization when coupling bulky amino acid residues. nih.gov

The following table summarizes the impact of different bases on racemization during a model peptide fragment condensation.

BasepKaSteric HindranceRacemic Product
N,N-diisopropylethylamine (DIEA)10.1ModerateMore
N-methylmorpholine (NMM)7.38ModerateLess
2,4,6-collidine (TMP)7.43HighLeast
Data sourced from studies on peptide fragment condensation, illustrating the principle of base selection to minimize racemization. highfine.com

Methods for Stereoselective Synthesis of Ornithine Derivatives

Achieving a specific stereoisomer (either the L- or D-enantiomer) of an ornithine derivative requires specialized asymmetric synthesis techniques. These methods are designed to create the desired chiral center with high fidelity, measured by diastereomeric or enantiomeric excess.

Established Stereoselective Strategies:

Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a general synthesis for L-α-vinyl amino acid analogs of ornithine has been developed using a chiral, vinylglycine-derived dienolate that bears the (−)-8-(β-naphthyl)menthyl auxiliary. unl.edu This method achieved high diastereoselectivity (91:9 to ≥98:2 dr). unl.edu

Alkylation of Chiral Glycine (B1666218) Equivalents: This strategy employs a glycine derivative where the α-carbon is part of a chiral complex, often involving a metal like nickel(II). The complex acts as a template, directing alkylation to one face of the molecule. A proline-derived ligand in a Ni(II) complex has shown very high stereochemical control in the synthesis of tailor-made amino acids. ucj.org.ua Alkylation of such a complex with an appropriate electrophile can produce the desired ornithine side chain with high diastereomeric purity. ucj.org.ua

Enzymatic and Bio-catalytic Methods: Nature provides highly specific catalysts in the form of enzymes. Ornithine-containing peptides can be modified biosynthetically. For example, the hydroxylation of the delta-amino group of L-ornithine is the likely first step in the biosynthesis of the siderophore coelichelin, catalyzed by a flavin-dependent monooxygenase. nih.gov In some organisms, a novel two-component amino acid racemase system, composed of coupled catabolic (DauA) and anabolic (DauB) dehydrogenases, can perform the d-to-l inversion of arginine, a metabolic precursor to ornithine. nih.gov

Asymmetric Cross-Coupling: Modern catalytic methods offer powerful routes to enantiomerically enriched amino acids. Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents can produce a wide range of protected unnatural α-amino acids with high yield and enantiomeric excess. nih.gov This method has been used to generate products in up to 84% yield and 97% enantiomeric excess (ee). nih.gov

The table below outlines some stereoselective methods applicable to the synthesis of ornithine derivatives.

MethodKey Reagent/StrategyTypical StereoselectivityReference
Chiral Auxiliary(-)-8-(β-Naphthyl)menthyl auxiliary on a vinylglycine derivative91:9 to ≥98:2 dr unl.edu
Chiral Glycine EquivalentNi(II) complex with a proline-derived ligandHigh (single diastereomer reported) ucj.org.ua
Asymmetric Cross-CouplingChiral nickel/pybox catalyst with alkylzinc reagentsHigh (e.g., 97% ee) nih.gov
Asymmetric AdditionOrganolithium synthons to ROPHy/SOPHy-derived oximesHighly diastereoselective rsc.orgnih.gov

These advanced synthetic strategies underscore the chemical sophistication required to move beyond simple racemic mixtures like this compound and access the chirally pure compounds essential for stereospecific applications in science and medicine.

H Dl Orn Z Oh in Peptide Chemistry Research

Incorporation into Peptides and Peptidomimetics

The incorporation of H-DL-Orn(Z)-OH into peptide chains is a critical step in the synthesis of complex peptide structures. The Z-group's stability under certain conditions and its susceptibility to others make it a versatile tool in the hands of peptide chemists, enabling its use in various synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient synthesis of peptides on a solid support. peptide.com While the use of Z-protected amino acids in the more common Fmoc-based SPPS is limited due to the protecting group's partial lability to the basic conditions used for Fmoc removal, they find a niche in specific applications and within the Boc-based strategy. peptide.com

The efficiency of coupling reactions is paramount for the successful synthesis of long or complex peptides. The bulky nature of the Z-protecting group on the ornithine side chain can present steric hindrance, potentially leading to incomplete coupling reactions. peptide.com To overcome this, researchers often need to optimize coupling conditions. This can involve the use of more potent coupling reagents, adjusting reaction times, and employing higher equivalents of the amino acid and coupling reagents.

Common coupling reagents used in conjunction with Z-protected ornithine derivatives include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress side reactions. biorxiv.org The choice of solvent also plays a crucial role, with dimethylformamide (DMF) being a common choice for its excellent resin-swelling and solubilizing properties. csic.es

Table 1: Optimization of Coupling Reagents for Fmoc-DL-Orn(Z)-OH in SPPS

Coupling Reagent Additive Solvent Coupling Time (min) Coupling Efficiency (%)
DIC HOBt DMF 60 92
DIC OxymaPure DMF 60 95
HATU - DMF 30 98
HBTU - DMF 30 97

This table presents hypothetical data based on general principles of peptide synthesis, illustrating the comparative efficiency of different coupling reagents for the incorporation of a sterically hindered amino acid like Orn(Z) in an SPPS protocol.

The presence of a Z-protected ornithine residue can contribute to the formation of "difficult sequences"—peptide chains that are prone to aggregation and incomplete reactions. This is often due to the steric bulk of the Z-group, which can hinder the approach of the incoming activated amino acid. peptide.com

Strategies to mitigate these issues include:

Use of Stronger Activating Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be highly effective for coupling sterically hindered amino acids.

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps, often leading to improved yields for difficult sequences. biorxiv.org

Double Coupling: Repeating the coupling step can help to drive the reaction to completion.

Capping: After the coupling step, any unreacted amino groups can be "capped" by acetylation to prevent the formation of deletion peptides.

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex, protected peptide fragments. ug.edu.pl this compound is well-suited for LPPS, especially within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. peptide.com The Z-group is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and can be cleaved at a later stage by hydrogenolysis. peptide.com

Fragment condensation is a powerful strategy in LPPS where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. peptide.com This approach can be more efficient than the stepwise addition of single amino acids for long peptides. This compound can be incorporated into these fragments, with the Z-group providing stable side-chain protection during the synthesis and purification of the fragment.

The choice of coupling method for fragment condensation is critical to avoid racemization at the C-terminal amino acid of the activating fragment. Reagents such as DCC/HOBt or the use of azide-based coupling methods are often employed. ug.edu.pl

Table 2: Application of Orn(Z)-Containing Fragments in Solution-Phase Synthesis

Fragment 1 Fragment 2 Coupling Method Solvent Yield (%)
Boc-Ala-Phe-Gly-OH H-DL-Orn(Z)-Leu-OMe DCC/HOBt DMF/DCM 85
Z-Gly-Pro-OH H-DL-Orn(Z)-Val-Ile-NH2 Azide (B81097) Method DMF 78

This table provides illustrative examples of fragment condensation reactions in solution-phase synthesis involving a peptide fragment containing this compound.

Hybrid peptide synthesis combines the advantages of both SPPS and LPPS. google.comsci-hub.se In a typical hybrid approach, protected peptide fragments are synthesized on a solid support, cleaved from the resin while maintaining their side-chain protecting groups, and then coupled together in solution. sci-hub.se

This compound can be incorporated into fragments synthesized via SPPS, typically using a Boc-based strategy on a resin that allows for cleavage of the protected fragment. The resulting Orn(Z)-containing fragment can then be used in a subsequent solution-phase fragment condensation step. This strategy is particularly useful for the synthesis of very long or complex peptides, where a full SPPS approach might be inefficient. sci-hub.se

Solution-Phase Peptide Synthesis (LPPS) Applications

Design and Synthesis of Ornithine-Containing Peptide Analogs

The incorporation of ornithine into a peptide sequence can profoundly impact its three-dimensional structure and conformational dynamics. By replacing proteinogenic amino acids like arginine or lysine (B10760008) with ornithine, researchers can modulate the peptide's properties. For instance, replacing the two arginine residues in the bee venom peptide apamin (B550111) with ornithine resulted in a complete loss of toxicity, indicating the critical role of the original side chains' length and guanidinium (B1211019) groups in the peptide's action. pnas.org

In the cyclic antibiotic gramicidin (B1672133) S, the two ornithine residues are crucial for its amphiphilic structure, with their hydrophilic side chains oriented on one side of the peptide ring. jst.go.jp The conformation of these side chains is flexible; they can extend into the solvent or fold back to form intramolecular hydrogen bonds, a behavior that influences the peptide's interaction with cell membranes. jst.go.jp The substitution of ornithine can lead to significant structural distortions. In an ornithine-free gramicidin S analog, the absence of these intramolecular hydrogen bonds resulted in a less-defined β-turn structure. jst.go.jp The introduction of ornithine is also a strategy to enhance peptide stability against enzymatic degradation, a critical factor for therapeutic peptides. acs.orgnih.gov

Table 1: Influence of Ornithine on Peptide Conformation
Peptide SystemOrnithine's Role/EffectObserved Conformational ImpactReference
Gramicidin SNative ComponentSide chains can extend into solvent or form intramolecular hydrogen bonds, stabilizing the β-sheet structure. jst.go.jp
Ornithine-free Gramicidin S AnalogReplacement of Orn with NorleucineResulted in a smaller population of β-turn and sheet structures due to the inability to form stabilizing intramolecular hydrogen bonds. jst.go.jp
Apamin AnalogReplacement of Arg with OrnLed to the design of an inactive analog, demonstrating the importance of side-chain length and functionality for bioactivity. pnas.org
Semaglutide VariantsIncorporation of OrnAims to enhance stability against proteolytic enzymes like DPP-4, thereby improving bioavailability. acs.orgnih.gov
Cyclic DipeptidesFormation of Lactam RingsCreates conformationally constrained dipeptides with 6-membered lactam rings, used as building blocks in protein synthesis. nih.gov

The δ-amino group on the ornithine side chain serves as a versatile chemical handle for introducing a wide array of functionalities, allowing for the diversification of peptide libraries. After the main peptide backbone has been synthesized and cyclized, the protecting group on the ornithine side chain (such as the Z-group in this compound) can be selectively removed to unmask the nucleophilic amine.

This amine can then be reacted with various electrophilic reagents to attach different functional groups. A notable example is the synthesis of analogs of the Lissoclinum class of cyclic peptides. researchgate.net In this research, attempts to incorporate complex side chains prior to peptide synthesis led to epimerization (an unwanted change in stereochemistry). researchgate.net The successful strategy involved synthesizing and cyclizing the peptide first, then functionalizing the ornithine side chains with dipicolylamino groups after the macrocyclization was complete. researchgate.net This post-synthesis modification approach is a powerful tool for creating peptide analogs with novel properties without compromising the stereochemical integrity of the peptide backbone. researchgate.net This method allows for the creation of large libraries of peptide analogs from a single precursor, which can be screened for optimized properties. acs.orgnih.gov

Table 2: Examples of Ornithine Side-Chain Diversification
Peptide ClassModification StrategyFunctional Group AddedPurpose/OutcomeReference
Lissoclinum AnalogsPost-cyclization functionalizationDipicolylamino groupsAvoided epimerization and created metal-binding peptide analogs. researchgate.net
General Peptide AnalogsConversion of Arginine to OrnithineNot applicable (removal of guanidinium)Used in mass spectrometry to induce specific fragmentation ("ornithine effect") for structural analysis. researchgate.netnih.gov
Semaglutide VariantsBiosynthetic incorporationOrnithine itselfEnhances resistance to DPP-4 cleavage. nih.govacs.org

Cyclic Peptide Synthesis Employing Ornithine Derivatives

Cyclization is a key strategy for improving the therapeutic potential of peptides, as it increases stability, receptor affinity, and selectivity by reducing conformational flexibility. nih.govnih.gov Ornithine derivatives are instrumental in various cyclization methods, particularly in the formation of macrocycles.

A variety of macrocyclization strategies leverage the unique reactivity of ornithine. These methods can be broadly categorized into sidechain-to-sidechain, terminus-to-sidechain, and head-to-tail cyclizations. peptide.com

Lactam Bridge Formation: This common sidechain-to-sidechain cyclization involves forming an amide bond between the δ-amino group of an ornithine residue and the carboxyl side chain of an acidic amino acid like aspartic acid or glutamic acid. peptide.comsb-peptide.com This requires the use of orthogonal protecting groups that can be selectively removed to allow bond formation while the peptide is still attached to a solid support resin. peptide.com

On-Resin Cyclization via Side-Chain Anchoring: A powerful strategy for forming head-to-tail cyclic peptides involves attaching the linear peptide to the synthesis resin via its ornithine side chain. researchgate.netuniversiteitleiden.nl This leaves both the N-terminal amine and C-terminal carboxyl groups free to react with each other once the linear sequence is complete. nih.gov

Photochemical Methods: Light-induced reactions offer an alternative route to cyclization. whiterose.ac.uk For example, photochemical cyclization has been explored using amino acids with tetrazole and alkene moieties. However, research has shown that macrocyclization efficiency can be dependent on the length of the side chain, with ornithine-based precursors sometimes showing lower conversion rates than their lysine-based counterparts. whiterose.ac.uk

Table 3: Comparison of Macrocyclization Strategies Involving Ornithine
StrategyDescriptionKey Reagents/ConditionsAdvantagesReference
Side-Chain LactamizationForms an amide bond between Orn side-chain amine and an acidic residue's side-chain carboxyl group.Selective deprotection of side chains; standard peptide coupling agents.Stabilizes secondary structures like α-helices. peptide.comsb-peptide.com
On-Resin Head-to-Tail CyclizationLinear peptide is anchored to the resin via the Orn side chain, allowing terminal ends to be joined.Conversion of N-Boc-Orn to an isocyanate for resin attachment.Reduces intermolecular side reactions due to pseudo-dilution effect. nih.gov Operationally straightforward. researchgate.net researchgate.netuniversiteitleiden.nl
Rapid Acyl Azide CyclizationA fast chemical method using a C-terminal acyl azide peptide in a mixed aqueous/organic solvent system.Acyl azide activation.High yield and regioselective cyclization in minutes. acs.org
Photochemical CyclizationLight-induced reaction between reactive groups incorporated into the peptide.Photo-initiators, UV light.Can be performed without coupling agents. whiterose.ac.uk

Head-to-tail cyclization, which forms a peptide bond between the N-terminal and C-terminal residues, is one of the most effective ways to constrain a peptide's structure and enhance its stability. sb-peptide.com A highly efficient method for achieving this utilizes the side chain of ornithine as an anchor point for solid-phase peptide synthesis (SPPS). researchgate.netuniversiteitleiden.nl

The process begins by converting the δ-amino group of an N-α-Fmoc-N-δ-Boc-ornithine building block into an isocyanate using a reagent like Hendrickson's reagent. researchgate.netuniversiteitleiden.nl This activated ornithine is then coupled to a resin, effectively anchoring the amino acid via its side chain. researchgate.netuniversiteitleiden.nl From this anchor point, the linear peptide is assembled using standard Fmoc-based SPPS. Once the full linear peptide is synthesized, the N-terminal Fmoc group and the C-terminal protecting group are removed. The free N-terminal amine and C-terminal carboxylate are then coupled together while the peptide is still attached to the resin. The final cyclic peptide is cleaved from the resin by breaking the link at the ornithine side chain. This on-resin cyclization strategy has been successfully used to synthesize several natural cyclic peptides containing ornithine, such as gramicidin S and tyrocidin A, with good yields and purity. universiteitleiden.nl

Table 4: Synthesis of Head-to-Tail Cyclic Peptides via Ornithine Side-Chain Anchoring
Cyclic PeptideYield after ChromatographyPurityReference
Gramicidin S41%91% universiteitleiden.nl
Tyrocidin A66%73% universiteitleiden.nl
Loloatin A31%85% universiteitleiden.nl
Streptocidin A32%84% universiteitleiden.nl

H Dl Orn Z Oh in Medicinal Chemistry and Drug Discovery Research

Development of Therapeutic Peptidomimetics and Peptide Analogs

The incorporation of non-standard amino acids like H-DL-Orn(Z)-OH is a key strategy in the development of peptidomimetics and peptide analogs. These molecules mimic the structure and function of natural peptides but are engineered to have improved drug-like properties. The ornithine side chain, once deprotected, offers a reactive handle for further chemical modification, allowing for the creation of diverse molecular structures.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is particularly useful in SAR exploration. By incorporating it into a peptide sequence, researchers can systematically modify the side chain to probe interactions with biological targets like receptors or enzymes.

Key modifications and their implications in SAR studies include:

Side-Chain Elongation or Functionalization: The terminal amino group of the ornithine side chain (after removal of the 'Z' protecting group) can be acylated, alkylated, or coupled with various functional groups to explore the chemical space around the peptide backbone.

Stereochemistry: As a DL-racemic mixture, this compound allows for the synthesis of both D- and L-ornithine-containing peptides. The stereochemistry at the alpha-carbon is critical for receptor binding and biological activity, and comparing the activity of stereoisomers provides crucial SAR data.

Conformational Constraint: The ornithine side chain can be used as an anchor point to cyclize a peptide, restricting its conformation. This can lock the peptide into its biologically active shape, often leading to increased potency and selectivity.

The following table illustrates a hypothetical SAR study based on modifying an ornithine-containing peptide.

Modification to Ornithine Side Chain Hypothetical Change in Biological Activity Rationale for Change
Acylation with a long alkyl chainIncreased potencyEnhanced hydrophobic interaction with the target's binding pocket.
Guanidination (to form an arginine analog)Altered receptor specificityMimics the side chain of arginine, potentially shifting binding preference to different receptors.
Introduction of a fluorescent tagNo change in potency, enables imagingAllows for visualization of the peptide's interaction with cells or tissues without disrupting binding.
Cyclization via the side chainSignificantly increased potency and selectivityReduces conformational flexibility, locking the peptide in its active form and preventing off-target interactions.

A major challenge for therapeutic peptides is their rapid degradation in the body by proteolytic enzymes. researchgate.net The inclusion of non-natural amino acids is a proven strategy to overcome this limitation. researchgate.netacs.org Ornithine, being a non-proteinogenic amino acid, is not readily recognized by many proteases. acs.org

The incorporation of ornithine residues can enhance stability and potency in several ways:

Proteolytic Resistance: Peptides containing ornithine are less susceptible to cleavage by enzymes that typically recognize canonical amino acid sequences, thus prolonging their half-life in vivo. acs.org Studies have shown that incorporating ornithine can enhance proteolytic resistance in peptides. acs.org

Improved Pharmacokinetic Profile: Increased stability leads to a longer circulation time in the bloodstream, reducing the required dosing frequency.

Enhanced Potency: The structural modifications enabled by the ornithine side chain can lead to optimized interactions with the biological target, resulting in higher binding affinity and greater biological potency.

Scaffold for Combinatorial Libraries

The structural versatility of this compound makes it an excellent scaffold for the construction of combinatorial libraries. A scaffold is a core molecular structure upon which a large number of different chemical groups are systematically attached to generate a library of diverse compounds. nih.gov

Combinatorial chemistry allows for the rapid synthesis of millions of related compounds. nih.gov In a library built upon an ornithine scaffold, the core structure remains constant while the substituents are varied.

A typical synthetic workflow for an ornithine-based library involves:

Coupling: The this compound scaffold is coupled to other building blocks, often on a solid-phase resin.

Deprotection: The 'Z' group on the side chain is chemically removed, exposing the primary amine.

Diversification: The newly exposed amine is reacted with a collection of diverse chemical reagents, such as carboxylic acids or sulfonyl chlorides, to create a large array of different molecules.

Cleavage and Purification: The final compounds are cleaved from the solid support to yield a library of individual or pooled compounds ready for screening.

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Combinatorial libraries built using this compound are ideally suited for HTS campaigns to discover new drug leads.

The process involves assaying the library against a biological target, such as:

An enzyme implicated in a disease pathway.

A cell-surface receptor.

A pathogenic microorganism. nih.gov

Compounds that show activity in the initial screen are identified as "hits" and are then selected for further investigation, including confirmation of their activity and detailed SAR studies.

The table below shows a simplified example of HTS results for a small, hypothetical library derived from an ornithine scaffold.

Compound ID Side-Chain Modification Target Activity (% Inhibition) Status
Orn-001AcetylEnzyme X5%Inactive
Orn-002BenzoylEnzyme X85%Hit
Orn-003PhenylacetylEnzyme X92%Hit
Orn-004CyclohexylcarbonylEnzyme X45%Moderate Activity

Modulation of Biological Systems with Ornithine-Containing Compounds

Ornithine is a key intermediate in several critical metabolic pathways in mammals, most notably the urea (B33335) cycle, where it is involved in the disposal of excess nitrogen. researchgate.netdrugbank.com It also serves as the precursor for the synthesis of polyamines, such as putrescine and spermine, which are essential for cell proliferation and differentiation. researchgate.netnih.gov

By using this compound to create novel molecules, researchers can design compounds that modulate these natural biological systems. For example:

Enzyme Inhibition: Synthetic ornithine analogs can be designed as inhibitors of enzymes that use ornithine as a substrate, such as ornithine decarboxylase, which is a key enzyme in polyamine synthesis and a target in cancer therapy. researchgate.net

Metabolic Probes: Ornithine-containing compounds can be developed as chemical tools to study the intricacies of the urea cycle or polyamine metabolism.

Immunomodulation: Ornithine metabolism is linked to immune function, and synthetic derivatives could potentially be used to modulate immune responses. nih.gov

The development of such compounds allows for targeted intervention in biological pathways where ornithine plays a regulatory role. oup.com

Investigation of Receptor Binding and Selectivity

The incorporation of ornithine into peptide sequences can profoundly influence their interaction with biological receptors. The primary amine on ornithine's side chain is positively charged at physiological pH, which allows it to participate in crucial electrostatic interactions with negatively charged residues in a receptor's binding pocket. This interaction is a key determinant of binding affinity and selectivity.

The modification of peptides with non-canonical amino acids like ornithine is a strategy employed to enhance receptor affinity and modulate function. nih.gov By replacing canonical amino acids such as lysine (B10760008) or arginine with ornithine, researchers can fine-tune the peptide's conformational properties and its presentation of key binding pharmacophores. The shorter side chain of ornithine compared to lysine can introduce conformational constraints that may lock the peptide into a bioactive conformation, leading to higher selectivity for a specific receptor subtype. This alteration can reduce off-target effects, a critical aspect of drug development.

Research findings indicate that the fragmentation patterns of peptides are significantly altered when arginine is converted to ornithine, highlighting the structural impact of this substitution. nih.gov While specific, comprehensive studies detailing the receptor binding profiles of peptides containing this compound are highly specific to the target receptor and peptide sequence, the fundamental principles of molecular recognition suggest that its use can lead to novel receptor interactions. The introduction of this unnatural amino acid can disrupt or enhance binding to target lipid II, a key component in bacterial cell wall formation, thereby influencing the peptide's mechanism of action. nih.gov

Impact on Cellular Uptake and Distribution of Peptides

A significant challenge in drug discovery is ensuring that therapeutic molecules can cross cell membranes to reach their intracellular targets. beilstein-journals.org Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and are often used as delivery vectors for various cargo molecules. nih.govnih.gov A common feature of CPPs is a high density of positively charged amino acids, such as arginine and lysine, which interact with the negatively charged components of the cell membrane. beilstein-journals.orgwikipedia.org

The incorporation of ornithine, derived from this compound, contributes to a peptide's positive charge and is a key strategy for improving cellular uptake. nih.gov The basic nature of ornithine facilitates electrostatic interactions with negatively charged phospholipids (B1166683) and glycosaminoglycans on the cell surface, which is often the initial step in cellular internalization. beilstein-journals.org The process of uptake can occur through various mechanisms, including direct membrane translocation or endocytosis. nih.govmdpi.com

Case Studies in Drug Candidate Development

Antimicrobial Peptides Incorporating Ornithine

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. nih.gov Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting bacterial cell membranes, a mechanism to which bacteria are less likely to develop resistance. wikipedia.org The incorporation of ornithine is a well-established strategy to enhance the efficacy of AMPs. acs.org Ornithine's positive charge is crucial for the initial binding to the negatively charged bacterial membrane and subsequent disruption.

Numerous studies have demonstrated the potent, broad-spectrum activity of ornithine-containing peptides against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov For example, a series of synthetic tetrapeptides containing ornithine and tryptophan showed excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov Furthermore, star-shaped poly(l-ornithine) structures have shown remarkable stability, biofilm-disrupting capacity, and the ability to improve wound healing in bacterial-infected burn models. nih.gov The inclusion of ornithine can also confer increased resistance to proteolytic degradation, which enhances the peptide's stability and bioavailability in a biological environment. acs.org

Table 1: Activity of Ornithine-Containing Antimicrobial Peptides
PeptideCompositionTarget OrganismMinimal Inhibitory Concentration (MIC)
Ornithine/Tryptophan TetrapeptideContains Ornithine and Tryptophan residuesStaphylococcus aureusData not specified in source nih.gov
Ornithine/Tryptophan TetrapeptideContains Ornithine and Tryptophan residuesPseudomonas aeruginosaData not specified in source nih.gov
Lacticin 481 AnalogueRibosomally synthesized peptide with Arginine replaced by OrnithineGram-positive bacteriaActivity confirmed, specific MIC varies acs.org
Star-shaped poly(l-ornithine)Polymer of L-ornithinePseudomonas aeruginosaEffective in disrupting biofilms nih.gov

Applications in Other Therapeutic Areas

Beyond its critical role in antimicrobial peptides, ornithine and its derivatives have been investigated for a range of other therapeutic applications. The metabolic functions of ornithine are central to many of these potential uses.

Liver Disease and Hepatic Encephalopathy : Ornithine plays a central role in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver. lifetein.comdrugbank.com L-ornithine L-aspartate (LOLA), a stable salt of ornithine and aspartic acid, is used clinically to treat hepatic encephalopathy by lowering blood ammonia levels. lifetein.com

Wound Healing and Immune Function : Ornithine is a precursor to polyamines and proline, which are essential for cell proliferation and collagen synthesis, respectively. lifetein.comdrugbank.com These roles suggest that ornithine supplementation may promote wound healing and support immune function, particularly in trauma or post-surgical recovery. drugbank.com

Athletic Performance and Fatigue : Some studies have explored the use of ornithine supplements to reduce fatigue and improve athletic performance, potentially by modulating ammonia levels during prolonged exercise. lifetein.com

Cosmetics : Ornithine derivatives are also being explored in the cosmetics industry for their potential to stimulate collagen production and improve skin elasticity, which may help reduce the appearance of wrinkles. biosynsis.com

These applications highlight the versatility of ornithine as a component in developing new therapeutic and health-promoting agents. biosynsis.com

Derivatives and Analogs of H Dl Orn Z Oh in Advanced Research

Synthesis and Characterization of Novel Ornithine Derivatives

The synthesis and characterization of novel ornithine derivatives are central to expanding their utility in various scientific fields. These efforts often involve strategic modifications of the ornithine backbone to achieve specific chemical properties or biological activities.

Modifications of the Side Chain and α-Amino Group

Ornithine possesses two amino groups: the alpha-amino group and the delta-amino group on its side chain. Modifications to these functional groups are critical for tailoring the properties of ornithine derivatives. In H-DL-Orn(Z)-OH, the alpha-amino group is protected by the benzyloxycarbonyl (Z) group. Research often focuses on modifying the delta-amino group, as well as exploring alternative protecting groups for the alpha-amino group or deprotection strategies.

The delta-amino group of ornithine, similar to the epsilon-amino group of lysine (B10760008), can be protected using various chemical groups to prevent unwanted reactions during synthesis. In Boc (tert-butyloxycarbonyl) chemistry, common protecting groups for the delta-amino group include the Z (benzyloxycarbonyl) and 2-Cl-Z (2-chlorobenzyloxycarbonyl) groups. For Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, widely used in solid-phase peptide synthesis, protecting groups such as Aloc (allyloxycarbonyl), Boc, and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are employed for the ornithine side chain. peptide.compeptide.comug.edu.pl These modifications are essential for constructing complex peptides and peptidomimetics, allowing for selective functionalization and controlled assembly.

Exploration of Different Protecting Group Combinations

The strategic use of orthogonal protecting groups is paramount in the synthesis of complex molecules, including peptides and modified amino acids. Orthogonal protection refers to the ability to selectively remove one protecting group without affecting others, enabling stepwise synthesis and precise chemical manipulations. peptide.comug.edu.plub.edu

For ornithine derivatives, various combinations of protecting groups for the alpha-amino and delta-amino functions are explored. While the Boc/Benzyl (B1604629) (Bn) strategy is common, it is not strictly orthogonal as both groups are acid-labile. peptide.com The Fmoc/tert-butyl (tBu) strategy offers better orthogonality, with the Fmoc group typically removed under mild basic conditions (e.g., piperidine) and the tBu group removed under acidic conditions. ub.edunih.gov Allyloxycarbonyl (Alloc) is another protecting group that provides orthogonality to Fmoc, allowing for selective deprotection and subsequent modifications. peptide.comug.edu.plub.edu The careful selection and combination of these protecting groups are crucial for optimizing coupling yields, minimizing racemization, and achieving the desired structural modifications in ornithine-based compounds. peptide.compeptide.comug.edu.plub.edunih.gov

Table 1: Common Ornithine Protecting Groups in Peptide Synthesis

Amino GroupProtecting GroupRemoval ConditionsChemistry TypeReferences
α-aminoFmocMild base (e.g., piperidine)Fmoc/tBu ub.edunih.gov
α-aminoBocAcid (e.g., TFA)Boc/Bn peptide.comnih.gov
δ-aminoBocAcid (e.g., TFA)Fmoc/tBu peptide.comug.edu.pl
δ-aminoZ (Cbz)Acid (e.g., HBr/AcOH)Boc/Bn peptide.compeptide.com
δ-aminoAllocPd(0) catalystFmoc/Alloc peptide.comug.edu.plub.edu
δ-aminoDdeHydrazineFmoc/Dde peptide.comug.edu.pl

Stereoisomers and their Research Implications

The stereochemistry of amino acids plays a fundamental role in biological processes and the efficacy of pharmaceuticals. Ornithine exists as two enantiomers, L-ornithine and D-ornithine, and research into their derivatives often distinguishes between these forms.

D-Ornithine and L-Ornithine Derivatives in Chirality Studies

This compound, being a racemic mixture, encompasses both D- and L-ornithine. The study of individual enantiomers and their derivatives is vital for understanding stereospecific interactions with biological targets, such as enzymes. For instance, N-Benzyloxycarbonyl-D-ornithine (H-D-ORN(Z)-OH) is utilized in chemical research and pharmaceutical development, highlighting the importance of the D-configuration. lookchem.com

Chirality studies also extend to the enzymatic metabolism of ornithine. Enzymes like D-ornithine decarboxylase (DOKDC) exhibit stereospecificity, catalyzing the decarboxylation of D-ornithine with a specific stereochemical outcome (inversion of configuration). researchgate.netacs.orgebi.ac.uk Furthermore, the synthesis of conformationally constrained amino acid analogs, such as allose-templated L- and D-hydroxyornithine derivatives, aims to probe peptide conformations and improve their stability and biological activity. nih.gov

Analytical and Methodological Advancements in Ornithine Chemistry

Advanced Spectroscopic Techniques for Characterization of Ornithine Derivatives

The structural elucidation and characterization of ornithine derivatives, including those with benzyloxycarbonyl (Z) protecting groups, rely heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure and stereochemistry of these molecules. For instance, ¹³C NMR has been effectively used to characterize the stereochemistry of ornithine derivatives, providing critical information about the carbon backbone and the configuration of substituents. vulcanchem.com This is essential for confirming the identity and purity of compounds like H-DL-Orn(Z)-OH.

Mass Spectrometry (MS) provides valuable information on the molecular weight and fragmentation patterns of ornithine derivatives. Techniques like Fast Atom Bombardment (FAB) tandem mass spectrometry have been used to study benzyloxycarbonyl-protected peptide derivatives. researchmap.jp The mass spectra of benzyloxycarbonyl derivatives often show characteristic fragmentation patterns, such as the loss of the benzyloxycarbonyl group, which aids in their identification. vulcanchem.comrsc.org The benzyl (B1604629) group can also undergo migration during mass spectral analysis, a phenomenon that has been specifically noted in benzyloxycarbonyl derivatives. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups and study intermolecular interactions. In protected amino acids and peptides, FTIR can reveal details about hydrogen-bonding motifs and backbone conformation. mpg.despiedigitallibrary.org The technique has been used to confirm the formation of double networks in hydrogels containing Fmoc-protected amino acids by highlighting the interactions between the components. researchgate.net Studies on the self-assembly of Fmoc-protected aromatic amino acids have also utilized FTIR to investigate the supramolecular interactions driving the formation of nanostructures. acs.org

Below is a table summarizing the application of these spectroscopic techniques in the characterization of ornithine derivatives.

Spectroscopic TechniqueInformation Obtained for Ornithine Derivatives
¹³C NMR Stereochemistry, carbon backbone structure, substituent configuration. vulcanchem.com
Mass Spectrometry (FAB, ESI) Molecular weight, fragmentation patterns, identification of protecting groups. vulcanchem.comresearchmap.jpacs.org
FTIR Spectroscopy Functional group identification, hydrogen-bonding patterns, conformational analysis. mpg.despiedigitallibrary.org

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for the separation, purification, and analysis of ornithine derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. Reversed-phase HPLC is a popular method for the analysis of amino acids after pre-column derivatization. springernature.combevital.no For instance, HPLC methods have been developed for the simultaneous determination of putrescine and cadaverine, which are products of ornithine and lysine (B10760008) decarboxylase activity, respectively. researchgate.net These methods often involve derivatization to enhance detection, such as with dansyl chloride for fluorescence detection. researchgate.net Two-dimensional liquid chromatography (2D-LC) has also been developed for the precise quantification of urea (B33335) cycle amino acids, including ornithine, in biological samples like human plasma. nih.gov

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for monitoring reaction progress and assessing purity. For example, the purity of Boc-Orn(Z)-OH can be assessed by TLC. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of ornithine compounds after derivatization to make them volatile. For example, trifluoroacetyl-butyl ester derivatives of ornithine compounds have been analyzed using GC-MS. vulcanchem.com

Gel filtration chromatography is a size-exclusion method used for the purification of biomolecules, separating larger molecules like oligonucleotides from smaller impurities such as cleaved protecting groups. atdbio.com

The following table outlines various chromatographic methods and their applications in the context of ornithine derivatives.

Chromatographic MethodApplication for Ornithine Derivatives
High-Performance Liquid Chromatography (HPLC) Separation and quantification of derivatized amino acids, including ornithine. springernature.combevital.noresearchgate.netnih.gov
Thin-Layer Chromatography (TLC) Purity assessment of protected ornithine derivatives like Boc-Orn(Z)-OH. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives of ornithine compounds. vulcanchem.com
Gel Filtration Chromatography Separation based on molecular size, useful for removing small impurities. atdbio.com

Computational Chemistry Approaches for Conformational Analysis and Design

Computational chemistry has become a powerful tool for understanding the structure and behavior of ornithine derivatives at a molecular level, as well as for the rational design of new molecules.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules in solution. For example, MD simulations have been used to predict the physical properties of N-Cbz-protected amino acids in methanol (B129727) at different temperatures. researchgate.net These simulations can provide insights into how the solvent and temperature affect the conformation of the molecule.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. This approach has been used to study the catalytic mechanism of enzymes like ornithine cyclodeaminase, which converts L-ornithine to L-proline. nih.gov

In silico design and screening are increasingly used to identify promising new drug candidates. This involves using computational models to predict the properties and activities of virtual compounds. For example, in silico studies have been used to design and evaluate novel peptides with antimicrobial and anticancer activities. mdpi.comfrontiersin.org These approaches can help to prioritize which compounds to synthesize and test in the lab, saving time and resources. Hirshfeld surface analysis, an in silico method, has been used to analyze supramolecular interactions in ornithine derivatives. mdpi.com

The table below summarizes the applications of computational chemistry in the study of ornithine derivatives.

Computational ApproachApplication in Ornithine Chemistry
Molecular Dynamics (MD) Simulations Prediction of physical properties and conformational behavior of protected amino acids in solution. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Elucidation of enzymatic reaction mechanisms involving ornithine. nih.gov
In Silico Design and Screening Rational design of novel peptides and prediction of their biological activities. mdpi.comfrontiersin.org
Hirshfeld Surface Analysis Analysis of intermolecular and supramolecular interactions in the solid state. mdpi.com

Automation and High-Throughput Techniques in Synthesis and Screening

The development of automated and high-throughput methods has revolutionized the synthesis and screening of chemical compounds, including ornithine derivatives and peptides containing them.

Automated Peptide Synthesis , particularly solid-phase peptide synthesis (SPPS), has made the creation of long peptide chains much more efficient. libretexts.orgiris-biotech.decreative-peptides.com In SPPS, the growing peptide is attached to a solid support, and a series of coupling and deprotection steps are carried out in a repeated fashion. libretexts.orgiris-biotech.de This process can be automated, allowing for the rapid synthesis of many different peptides. libretexts.orgcreative-peptides.com The use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) is common in automated synthesis. iris-biotech.defrontiersin.org

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. rsc.org This is particularly useful in drug discovery for identifying potential inhibitors of enzymes like ornithine decarboxylase. researchgate.netfrontiersin.org HTS methods often rely on miniaturized assays and robotic systems to handle the large number of samples. The development of HTS-compatible assays, such as those that are tolerant to DMSO, is an active area of research. acs.org

High-throughput analysis techniques are also crucial for processing the large number of samples generated by HTS. For example, high-throughput methods based on hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-ESI-MS/MS) have been developed for the rapid analysis of amino acids and their derivatives in biological samples. nih.govacs.org

The table below highlights the impact of automation and high-throughput techniques on the field of ornithine chemistry.

TechniqueImpact on Ornithine Chemistry
Automated Peptide Synthesis (SPPS) Enables the rapid and efficient synthesis of peptides containing ornithine and its derivatives. libretexts.orgiris-biotech.decreative-peptides.com
High-Throughput Screening (HTS) Facilitates the rapid identification of biologically active compounds, such as enzyme inhibitors, from large chemical libraries. rsc.orgresearchgate.netfrontiersin.org
High-Throughput Analysis (e.g., HILIC-ESI-MS/MS) Allows for the rapid and simultaneous quantification of multiple amino acids and derivatives in numerous samples. nih.govacs.org

Future Directions and Emerging Research Areas

Expanding the Repertoire of Ornithine-Based Chemical Tools

The inherent structure of H-DL-Orn(Z)-OH, featuring a protected alpha-amino group and a free delta-amino group, makes it an attractive scaffold for creating diverse ornithine-based chemical tools. Research efforts are expected to focus on:

Peptidomimetics and Modified Peptides: this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation or altered pharmacological properties. The free delta-amino group offers a site for further functionalization, allowing the attachment of various moieties, such as fluorescent tags, targeting ligands, or cytotoxic payloads, to create sophisticated peptide conjugates. Studies are exploring the synthesis of libraries of such modified peptides for drug discovery and biological probing researchgate.net.

Scaffolds for Combinatorial Chemistry: The compound's structure lends itself to combinatorial synthesis approaches. By systematically varying the peptide sequences it is incorporated into or by derivatizing its free delta-amino group with diverse chemical libraries, researchers can generate large collections of novel ornithine-containing molecules for high-throughput screening in drug discovery and materials science researchgate.netgoogle.com.

Development of Novel Protecting Group Strategies: While Cbz is a well-established protecting group, future research might explore integrating this compound into synthetic schemes that utilize orthogonal protecting group strategies. This would allow for selective deprotection and modification of either the alpha-amino or delta-amino groups at different stages of synthesis, enabling more complex molecular designs biorxiv.org.

Integration with Novel Synthetic Technologies (e.g., Flow Synthesis)

The synthesis and derivatization of amino acids and peptides are increasingly benefiting from advanced synthetic technologies, particularly continuous flow chemistry. The integration of this compound into these methodologies promises enhanced efficiency, scalability, and control.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch synthesis, including improved mixing, heat transfer, safety, and reproducibility durham.ac.ukwhiterose.ac.ukchemrxiv.orgscispace.comgoogle.com. Research is underway to develop flow processes for the efficient synthesis and purification of protected amino acids like this compound and their subsequent incorporation into peptides. This could involve automated synthesis platforms that streamline the multi-step process of peptide assembly dfg.deamericanpeptidesociety.orgiris-biotech.de.

Microreactor Technology: Microreactors provide precise control over reaction parameters, enabling rapid optimization and synthesis of complex molecules. The application of microreactor technology to the synthesis of amino acid derivatives and peptide bond formation is an active area of research, potentially leading to faster and more efficient production of this compound and its downstream products annualreviews.orgresearchgate.net.

Automated Synthesis Platforms: The combination of flow chemistry with automation can create powerful platforms for high-throughput synthesis. Such systems could be employed to rapidly generate libraries of peptides incorporating this compound or its modified forms, accelerating the discovery of new bioactive molecules dfg.deamericanpeptidesociety.orgiris-biotech.de.

Applications in Chemical Biology Probes and Biosensors

The unique structure of ornithine derivatives makes them candidates for developing sophisticated chemical biology tools, including probes and biosensors.

Fluorescent Probes and Imaging Agents: By conjugating this compound or its derivatives to fluorescent moieties, researchers can create probes for tracking biological processes or localizing specific cellular targets. Ornithine's role in polyamine metabolism, for example, has inspired the development of fluorescent probes for ornithine decarboxylase (ODC) and polyamines mdpi.comnih.govtandfonline.comtandfonline.comnih.govnih.gov. Future work could involve designing this compound-based probes that can report on cellular events related to ornithine or polyamine pathways.

Biosensor Development: Biosensors that utilize amino acids or their derivatives as recognition elements are a growing area of interest. This compound could potentially be engineered into biosensors to detect specific analytes or monitor metabolic activities. For instance, research into amino acid auxotrophy-based biosensors highlights the potential of genetically engineered microbial systems for sensing specific amino acids nih.govplos.org. The development of biosensors for polyamines, which are downstream metabolites of ornithine, also indicates a broader potential for ornithine derivatives in this field mdpi.comnih.govresearchgate.netnih.gov.

Molecular Imaging Agents: The ability to incorporate specific functional groups onto ornithine scaffolds could lead to the development of targeted molecular imaging agents for diagnostic purposes. By attaching chelators for radiometals or specific imaging tags, this compound derivatives could be designed to visualize biological processes or disease markers in vivo.

Translational Research from Laboratory to Potential Clinical Applications

The inherent biological relevance of ornithine and its derivatives positions them for exploration in translational research, aiming for clinical applications.

Drug Delivery Systems: Polyornithines, polymers derived from ornithine, have shown promise as biocompatible carriers for drug delivery, including for antisense oligonucleotides and other therapeutic agents mdpi.comiris-biotech.debeilstein-journals.org. While this compound itself is a small molecule, its incorporation into larger polymeric structures or its use as a functionalizable monomer could contribute to the development of novel drug delivery platforms.

Therapeutic Peptides and Small Molecules: Ornithine derivatives, such as difluoromethylornithine (DFMO), are known inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis implicated in cancer and other diseases nih.govtandfonline.comnih.govsci-hub.senih.govtandfonline.comaacrjournals.org. Research into novel ODC inhibitors and the role of polyamines in disease progression continues. Future translational efforts could involve designing therapeutic peptides or small molecules incorporating modified ornithine residues, like those derived from this compound, to target these pathways or to enhance the pharmacokinetic properties of existing drugs.

Biomaterials and Tissue Engineering: Amino acid-conjugated polymers, including those derived from ornithine, are being investigated for their potential in biomaterials and tissue engineering due to their biocompatibility and biodegradability mdpi.com. Future research may explore the use of this compound derivatives in creating advanced biomaterials with tailored properties for regenerative medicine or implantable devices.

Q & A

Q. How to design a multi-center study validating this compound as a protease inhibitor scaffold?

  • Methodological Answer : Use a harmonized protocol across labs:
  • Standardize enzyme sources (e.g., recombinant trypsin from a single vendor).
  • Pre-train technicians on assay protocols (e.g., fluorogenic substrate cleavage kinetics).
  • Employ Cochrane Review criteria for data aggregation and bias assessment.

Data Reporting and Validation

  • Best Practices : Adhere to Beilstein Journal guidelines :
    • Report NMR shifts (δ) with ±0.02 ppm precision.
    • Provide HPLC chromatograms (retention times, column specifications).
    • Deposit raw data in repositories (e.g., Zenodo) with FAIR-compliant metadata .

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Reactant of Route 2
H-DL-Orn(Z)-OH

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